Cas no 2248316-54-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate
- 2248316-54-1
- EN300-6516548
-
- インチ: 1S/C16H14ClN3O4/c1-8(2)12-11(13(17)19(3)18-12)16(23)24-20-14(21)9-6-4-5-7-10(9)15(20)22/h4-8H,1-3H3
- InChIKey: UKSQQWHVCRGVPH-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C(C(C)C)=NN1C
計算された属性
- せいみつぶんしりょう: 347.0672836g/mol
- どういたいしつりょう: 347.0672836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 81.5Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516548-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate |
2248316-54-1 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate 関連文献
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylateに関する追加情報
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 2248316-54-1)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 2248316-54-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of isoindoline derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.
The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate consists of a pyrazole ring substituted with a chloro and methyl group, as well as an isoindoline moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The isoindoline moiety is particularly noteworthy due to its ability to form stable complexes with various metal ions, which can enhance the compound's bioavailability and therapeutic efficacy.
Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate has also shown promising antitumor activity. A study conducted by a team of researchers at the National Cancer Institute demonstrated that this compound selectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase. These findings suggest that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y-5-chloro-methyl-propanoyl-pyrazole carboxylate could be a valuable lead compound for the development of novel anticancer agents.
The antimicrobial properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-chlor-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate have also been investigated. A study published in the Journal of Antibiotics reported that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The researchers found that it effectively inhibits the growth of drug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus), making it a promising candidate for combating antibiotic resistance.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-< strong > 2 - yl strong > 5 - chlor - 1 - methyl - 3 - (propan - 2 - yl) - 1 H - pyrazole - 4 - carboxylate strong > involves several steps and requires precise control over reaction conditions to ensure high yields and purity. A typical synthetic route involves the condensation of an appropriate pyrazole derivative with an isoindoline precursor in the presence of a suitable catalyst. The resulting intermediate is then subjected to further functionalization steps to introduce the desired substituents.
In terms of safety and toxicity, preliminary studies have shown that < strong > 1 , 3 - dioxo strong > - < strong > 2 strong > , < strong > 3 strong > - dihydro < strong > - strong > < strong > 1 H strong > - isoindol < strong > - strong > < strong > 2 yl strong > 5 - chlor - 1 - methyl - 3 - (propan - 2 yl) - 1 H pyrazole - 4 carboxylate strong > exhibits low toxicity in animal models at therapeutic doses. However, further safety evaluations are necessary to ensure its long-term safety and efficacy in humans.
The potential applications of < strong > 1 , 3 dioxo strong > - < strong > 2 strong > , < strong > 3 strong > dihydro < strong > - strong > < strong > 1 H strong > isoindol-< str ong g > str ong g >< str ong g > str ong g >< str ong g > str ong g >< str ong g > str ong g >< str ong g > str ong g >< str ong g > str ong g >< str ong g > str ong g >< str ong g > str ong g >< str ong g > str ong g >< str ong g > st rong >< st rong >< st rong > st rong > st rong > st rong > st rong > st rong > st rong > st rong > st rong > st rong >
2248316-54-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylate) 関連製品
- 117422-43-2(5-methoxy-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride)
- 76139-65-6(4-Amino-3,5-dimethylpyridine1-oxide)
- 1203218-51-2(N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide)
- 1017418-49-3(3-(3-METHYLPHENYL)MORPHOLINE)
- 57583-54-7(Resorcinol bis(diphenyl phosphate))
- 1448050-38-1(N-(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- 1078634-03-3(1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide)
- 1804871-76-8(2-Amino-3-fluoro-4-(trifluoromethoxy)benzamide)
- 2549047-66-5(7-Methoxy-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one)
- 1822845-10-2(benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate)




